molecular formula C21H16N4O4S2 B2628220 2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide CAS No. 851129-93-6

2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide

Cat. No.: B2628220
CAS No.: 851129-93-6
M. Wt: 452.5
InChI Key: RZFIUULXZZMUIC-UHFFFAOYSA-N
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Description

2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide is a synthetic compound featuring a complex chemical structure with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide generally involves multi-step reactions, beginning with the preparation of intermediates:

  • Formation of 1,3,4-oxadiazole ring: : Utilizing hydrazides and appropriate carboxylic acids under dehydrating conditions, the 1,3,4-oxadiazole core is constructed.

  • Thioether linkage formation: : This involves the reaction of the oxadiazole derivative with suitable thiols under controlled conditions.

  • Subsequent functionalization: : The dioxin moiety and thiazolyl acetamide group are incorporated through targeted reactions, often requiring the use of coupling agents and catalysts to ensure high yields and purity.

Industrial Production Methods

While industrial-scale production methods may vary, they generally follow optimized versions of the laboratory synthetic routes. Key steps include:

  • Scale-up of reaction conditions: to ensure consistent product quality and yield.

  • Utilization of continuous flow reactors: to enhance efficiency and safety.

  • Purification techniques: such as crystallization, distillation, or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide can undergo a variety of chemical reactions, including:

  • Oxidation and Reduction: : Reactivity towards common oxidizing or reducing agents, affecting the thiol or aromatic groups.

  • Nucleophilic Substitution: : Particularly at the thioether and amide functionalities.

  • Condensation Reactions: : Forming new heterocyclic structures by reacting with appropriate electrophiles.

Common Reagents and Conditions

  • Oxidizing agents: : Examples include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

  • Reducing agents: : Such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Nucleophiles: : Examples include alkoxides, amines, and thiols.

Major Products Formed

The products from these reactions often involve modifications to the oxadiazole, thioether, or dioxin groups, leading to derivatives with potentially enhanced or altered biological activities.

Scientific Research Applications

2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide finds significant use in:

  • Chemistry: : As a building block for synthesizing new heterocyclic compounds.

  • Biology: : Studied for its potential interactions with various biomolecules and cellular systems.

  • Medicine: : Investigated for potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

  • Industry: : Utilized in the development of new materials and chemical processes, particularly those requiring high stability and reactivity.

Mechanism of Action

The mechanism by which 2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide exerts its effects generally involves:

  • Molecular Interactions: : Binding to specific proteins, enzymes, or receptors, leading to modulation of their activity.

  • Pathway Engagement: : Influencing cellular signaling pathways, potentially altering gene expression or metabolic processes.

  • Chemical Reactivity: : Undergoing redox or substitution reactions within biological environments, leading to the formation of active intermediates.

Comparison with Similar Compounds

  • 2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide

  • 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazole

  • 2-(5-(4-phenylthiazol-2-yl)-1,3,4-oxadiazol-2-ylthio)acetamide

Understanding these similarities and differences aids in the rational design of new compounds with desired properties and activities.

Properties

IUPAC Name

2-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O4S2/c26-18(23-20-22-15(11-30-20)13-4-2-1-3-5-13)12-31-21-25-24-19(29-21)14-6-7-16-17(10-14)28-9-8-27-16/h1-7,10-11H,8-9,12H2,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZFIUULXZZMUIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)SCC(=O)NC4=NC(=CS4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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